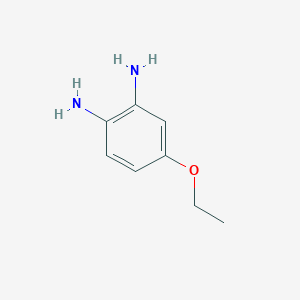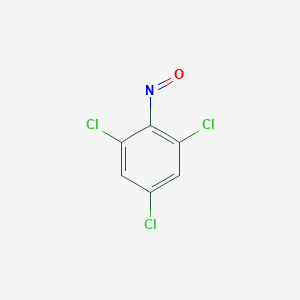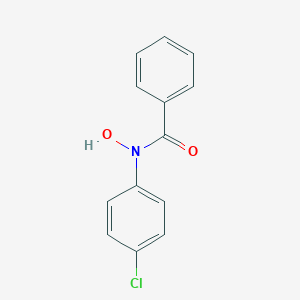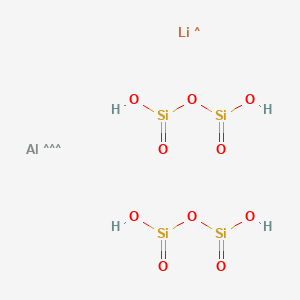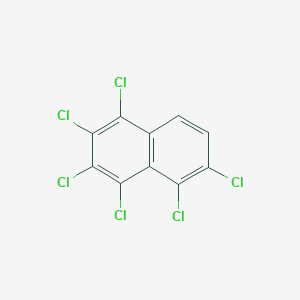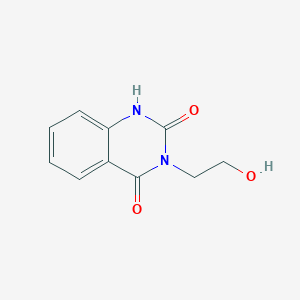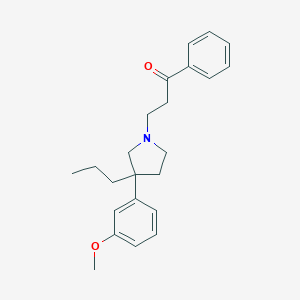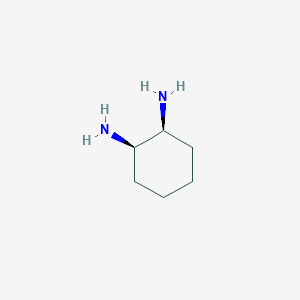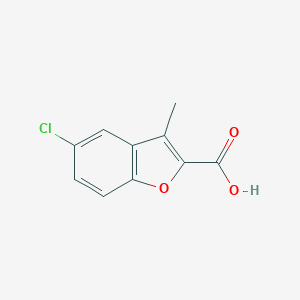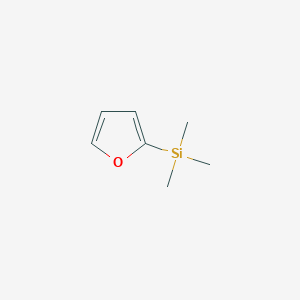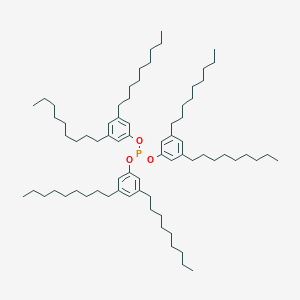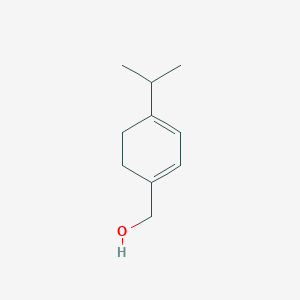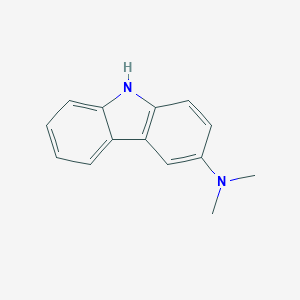
N,N-Dimethyl-9H-carbazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-9H-carbazol-3-amine is a chemical compound that belongs to the class of carbazole derivatives. It has garnered a lot of attention in the scientific community due to its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry.
Applications De Recherche Scientifique
N,N-Dimethyl-9H-carbazol-3-amine has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a building block for the synthesis of various organic semiconductors, which can be used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-9H-carbazol-3-amine is not fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors, to exert its effects. The compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
N,N-Dimethyl-9H-carbazol-3-amine has been shown to have a range of biochemical and physiological effects. It has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-Dimethyl-9H-carbazol-3-amine in lab experiments is its ease of synthesis and availability. The compound can be synthesized in high yields and purity, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which may hinder its use in certain applications.
Orientations Futures
There are several future directions for the research on N,N-Dimethyl-9H-carbazol-3-amine. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, the compound's potential as a fluorescent probe for the detection of metal ions in biological systems warrants further investigation. Overall, N,N-Dimethyl-9H-carbazol-3-amine has a wide range of potential applications, and further research is needed to fully explore its capabilities.
Méthodes De Synthèse
The synthesis of N,N-Dimethyl-9H-carbazol-3-amine involves the reaction of 9H-carbazole with dimethylamine in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including N-methylation, hydrogenation, and deprotection, to yield the final product. This method has been optimized to achieve high yields and purity of the product.
Propriétés
Numéro CAS |
1140-50-7 |
|---|---|
Nom du produit |
N,N-Dimethyl-9H-carbazol-3-amine |
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
N,N-dimethyl-9H-carbazol-3-amine |
InChI |
InChI=1S/C14H14N2/c1-16(2)10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,1-2H3 |
Clé InChI |
WVFCDEWIOQYSID-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
Synonymes |
N,N-Dimethyl-9H-carbazol-3-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
